molecular formula C20H22N2O3S B2966400 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole CAS No. 1105233-08-6

3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole

Cat. No.: B2966400
CAS No.: 1105233-08-6
M. Wt: 370.47
InChI Key: KCFOYZGNGBUMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole, a high-purity chemical compound supplied for research purposes. With the CAS registry number 1105233-08-6 , this molecule has a molecular formula of C20H22N2O3S and a molecular weight of 370.47 g/mol . The compound features a 1,2,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its versatility and metabolic stability, which is substituted with a 2-methylphenyl group and a benzenesulfonylmethyl moiety bearing a 2-methylpropyl side chain . The integration of the sulfonamide functional group is of particular interest to researchers, as this group is a key pharmacophore in many bioactive molecules, including established inhibitors of enzymes like carbonic anhydrase . While the specific biological profile of this compound is a subject of ongoing investigation, its molecular architecture suggests potential as a valuable scaffold for developing enzyme inhibitors or for exploration in various biochemical and pharmacological screening programs. The compound is offered with a guaranteed purity of 90% or higher . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access supporting analytical data and pricing information for various quantities, from 1mg to 100mg, to support their experimental workflows .

Properties

IUPAC Name

3-(2-methylphenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14(2)12-16-8-10-17(11-9-16)26(23,24)13-19-21-20(22-25-19)18-7-5-4-6-15(18)3/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFOYZGNGBUMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole typically involves multiple steps One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 3: 2-methylphenyl; 5: [4-(2-methylpropyl)benzenesulfonyl]methyl C₂₂H₂₄N₂O₃S 396.5 g/mol Polar sulfonyl group; potential enzyme inhibition
3-(Chloromethyl)-5-(2-methylpropyl)-1,2,4-oxadiazole 3: chloromethyl; 5: 2-methylpropyl C₇H₁₁ClN₂O 186.6 g/mol Reactive chloromethyl group; used in synthesis
5-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3,4-oxadiazole-2(3H)-thione 5: ethyl-[4-(2-methylpropyl)phenyl]; thione at position 2 C₁₅H₁₉N₃OS 289.4 g/mol Thione group; possible antimicrobial activity
3-(2-Chlorophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole 3: 2-chlorophenyl; 5: 2-methylphenyl C₁₅H₁₁ClN₂O 270.7 g/mol m.p. 211°C; density 1.244 g/cm³
3-[1-(2,5-Diethylbenzoyl)-butyl]-5-(2-iodophenyl)-1,2,4-oxadiazole Complex acyl and iodoaryl substituents C₂₄H₂₆IN₃O₂ 539.3 g/mol High molecular weight; halogenated substituent
Key Observations:
  • Polarity and Solubility : The target compound’s benzenesulfonyl group increases polarity compared to analogs with alkyl or halogen substituents (e.g., chloromethyl or iodophenyl groups). This may reduce lipid solubility but enhance aqueous solubility .
  • Reactivity : The chloromethyl group in is highly reactive, enabling further derivatization, whereas the sulfonyl group in the target compound may stabilize the structure via resonance .

Physicochemical and Pharmacological Comparisons

Table 2: Property Comparison with Selected Analogs
Property Target Compound 3-(Chloromethyl)-5-(2-methylpropyl)-oxadiazole 3-(2-Chlorophenyl)-5-(2-methylphenyl)-oxadiazole
Melting Point Not reported Not reported 211°C
Density Estimated ~1.3 g/cm³ Not reported 1.244 g/cm³
Bioactivity Enzyme inhibition (hypothetical) Not reported Plant growth promotion at low concentrations
  • Thermal Stability : The high melting point of (211°C) suggests that aromatic substituents enhance stability compared to aliphatic groups.
  • Biological Potential: While direct data for the target compound is lacking, sulfonamide-like moieties are known for enzyme inhibition (e.g., carbonic anhydrase inhibitors), suggesting similar applications .

Biological Activity

The compound 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. Oxadiazoles have gained considerable attention in medicinal chemistry due to their potential as therapeutic agents against various diseases. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure features a 1,2,4-oxadiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various oxadiazole compounds, derivatives similar to the target compound demonstrated activity against both Gram-positive and Gram-negative bacteria , including Escherichia coli and Staphylococcus aureus .

CompoundActivityTarget Organism
3aAntibacterialE. coli
4bAntifungalCandida albicans

Anticancer Activity

Oxadiazoles have also been investigated for their anticancer potential. A derivative structurally related to the compound under discussion showed inhibition of cancer cell proliferation in various cancer lines, including breast and colon cancer . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological activity of oxadiazole compounds is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors of key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that oxadiazoles can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : Certain compounds can influence cellular signaling pathways that regulate apoptosis and cell growth.

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of several oxadiazole derivatives. The study utilized minimum inhibitory concentration (MIC) assays to determine the effectiveness against various pathogens. The results indicated that compounds closely related to this compound had promising MIC values against resistant strains .

Cancer Cell Line Testing

In another study focusing on cancer treatment, a related oxadiazole derivative was tested on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole?

  • Methodology : Synthesis typically involves cyclocondensation reactions. For example, substituted benzaldehyde derivatives can react with triazole precursors under reflux conditions in ethanol with glacial acetic acid as a catalyst . Alternative routes include nucleophilic substitution using potassium carbonate in acetonitrile, followed by purification via recrystallization (e.g., ethyl acetate or ethanol) . Optimizing solvent polarity and reaction time (4–10 hours) is critical for yield improvement .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

  • Methodology : Structural validation employs spectroscopic techniques:

  • NMR : Proton environments (e.g., methyl groups, sulfonyl signals) are analyzed for consistency with expected substitution patterns .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 80.2° between oxadiazole and benzotriazole moieties) to confirm stereoelectronic properties .
  • Mass spectrometry : Verifies molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What solvent systems are optimal for recrystallization to achieve high-purity samples?

  • Methodology : Ethanol and ethyl acetate are preferred due to their intermediate polarity, which balances solubility and crystallization kinetics. Slow evaporation at room temperature minimizes defects in crystal lattices, as demonstrated in X-ray-quality crystal preparation .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, electron-withdrawing sulfonyl groups reduce HOMO energy, enhancing electrophilic substitution resistance. Comparative studies with experimental UV-Vis spectra validate computational models .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodology :

  • Dose-response curves : Re-evaluate IC50 values under standardized assay conditions (e.g., fixed pH, temperature).
  • Structural analogs : Compare activity trends with derivatives (e.g., halogen-substituted phenyl groups) to identify pharmacophore requirements .
  • Meta-analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts (e.g., false positives in antipicornaviral screens) .

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction reveals:

  • Planarity : Dihedral angles (e.g., 4.4° within oxadiazole rings) indicate conjugation stability .
  • Packing interactions : Weak C–H⋯N hydrogen bonds (2.6–3.0 Å) stabilize 2D sheet formations, influencing solubility and melting points .

Q. What are the challenges in optimizing regioselectivity during functionalization of the oxadiazole ring?

  • Methodology :

  • Directing groups : Sulfonylmethyl substituents act as meta-directors in electrophilic substitutions.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., C-5 substitution), while prolonged heating shifts equilibria .

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